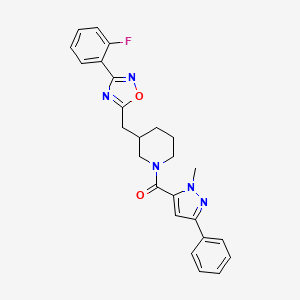
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C25H24FN5O2 and its molecular weight is 445.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that integrates multiple heterocyclic structures, particularly an oxadiazole and a pyrazole. This article explores its biological activity, synthesis methods, and potential applications based on existing literature.
Structural Overview
The compound features:
- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial properties.
- Pyrazole Moiety : Associated with a wide range of pharmacological effects such as anti-inflammatory and anticancer activities.
- Piperidine Linkage : Enhances the compound's interaction with biological targets due to its structural flexibility.
Antimicrobial Activity
Compounds with oxadiazole and pyrazole structures have demonstrated significant antimicrobial effects. For instance:
Anticancer Potential
Research indicates that derivatives of oxadiazoles and pyrazoles exhibit anticancer activity:
- A study highlighted that 1,3,4-oxadiazoles can act as cytotoxic agents against various cancer cell lines, including HeLa and CaCo-2 .
Neuroprotective Effects
Compounds containing pyrazole frameworks have been studied for neuroprotective effects:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Oxadiazole : Starting from appropriate hydrazones or carboxylic acid derivatives.
- Piperidine Integration : The piperidine ring is introduced through nucleophilic substitution reactions.
- Final Coupling with Pyrazole : The last step involves coupling the pyrazole derivative to form the target compound.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of similar compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that compounds similar to the target molecule exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In vitro studies on cell lines treated with oxadiazole-pyrazole hybrids showed reduced cell viability in cancerous cells compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest.
特性
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-30-22(15-21(28-30)18-9-3-2-4-10-18)25(32)31-13-7-8-17(16-31)14-23-27-24(29-33-23)19-11-5-6-12-20(19)26/h2-6,9-12,15,17H,7-8,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPWANRXXJKCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














